Yanucamide A

Marine natural products Cytotoxicity screening Cyclic depsipeptides

Yanucamide A (Yanucamide A) is a marine-derived cyclic depsipeptide isolated from a cyanobacterial assemblage of Lyngbya majuscula and Schizothrix species. The compound features a 19-membered macrocyclic core with a distinctive 2,2-dimethyl-3-hydroxy-7-octynoic acid (DHOYA) residue, a structural motif shared only with a limited subset of marine natural products including yanucamide B, kulolide-1, and kulokainalide-1.

Molecular Formula C33H47N3O7
Molecular Weight 597.7 g/mol
Cat. No. B1258556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYanucamide A
Synonymsyanucamide A
Molecular FormulaC33H47N3O7
Molecular Weight597.7 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)OC(C(=O)N(C(C(=O)NCCC(=O)OC(C(C(=O)N1)(C)C)CCCC#C)CC2=CC=CC=C2)C)C(C)C
InChIInChI=1S/C33H47N3O7/c1-9-10-12-17-25-33(6,7)32(41)35-27(21(2)3)31(40)43-28(22(4)5)30(39)36(8)24(20-23-15-13-11-14-16-23)29(38)34-19-18-26(37)42-25/h1,11,13-16,21-22,24-25,27-28H,10,12,17-20H2,2-8H3,(H,34,38)(H,35,41)/t24-,25?,27+,28+/m1/s1
InChIKeyUJLAUQGSVXILEB-AEDGQBGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Yanucamide A for Scientific Research: Depsipeptide Procurement and Comparative Selection Guide


Yanucamide A (Yanucamide A) is a marine-derived cyclic depsipeptide isolated from a cyanobacterial assemblage of Lyngbya majuscula and Schizothrix species [1]. The compound features a 19-membered macrocyclic core with a distinctive 2,2-dimethyl-3-hydroxy-7-octynoic acid (DHOYA) residue, a structural motif shared only with a limited subset of marine natural products including yanucamide B, kulolide-1, and kulokainalide-1 [1]. Its absolute stereochemistry was definitively established as 3S,12S,17S,22S through total synthesis, correcting earlier ambiguities at the C-3 and C-22 positions [2].

Why In-Class Cyclodepsipeptide Analogs Cannot Replace Yanucamide A in Research Programs


Cyclic depsipeptides containing the DHOYA unit exhibit pronounced divergence in cytotoxicity profiles and stereochemical configurations that preclude generic substitution. While yanucamide A and yanucamide B share the same core scaffold, their differential bioactivity profiles—yanucamide B demonstrated no measurable toxicity to brine shrimp (LD50 > 20 ppm) whereas yanucamide A exhibited potent toxicity (LD50 = 5 ppm)—demonstrate that minor structural modifications produce functionally non-equivalent compounds [1]. Furthermore, the absolute stereochemistry of yanucamide A was only definitively assigned following total synthesis, and analogs lacking this validated configuration cannot be assumed to reproduce the natural product's three-dimensional pharmacophore [2]. Even within the broader DHOYA-containing depsipeptide superfamily, comparative analysis reveals that cytotoxicity spans several orders of magnitude, rendering class-level assumptions about activity invalid for experimental design [3].

Yanucamide A: Quantified Comparative Evidence for Scientific Selection Decisions


Brine Shrimp Toxicity: Yanucamide A vs. Yanucamide B

Yanucamide A exhibits a greater than four-fold increase in brine shrimp (Artemia salina) toxicity compared to its direct congener yanucamide B, despite differing by only a single methylene unit in their respective amino acid compositions [1]. Yanucamide A contains an isoleucine residue whereas yanucamide B incorporates a leucine residue [1].

Marine natural products Cytotoxicity screening Cyclic depsipeptides

Absolute Stereochemical Definition: Synthetic Yanucamide A vs. Ambiguous Natural Product Configurations

The absolute configuration of yanucamide A was unambiguously established as 3S,12S,17S,22S through total synthesis, which simultaneously corrected the previously ambiguous stereochemistry at the C-3 position and revised the erroneous assignment at the C-22 position [1]. In contrast, the natural product as originally isolated retained configurational ambiguity at these stereocenters, and the closely related yanucamide B has not undergone analogous total synthesis and stereochemical validation [1].

Total synthesis Stereochemical revision Structural elucidation

Cytotoxic Selectivity Profile: Yanucamides vs. Kulolide-1

Yanucamide A demonstrates a cytotoxic profile distinct from the structurally related DHOYA-containing depsipeptide kulolide-1, which exhibits more potent activity against mammalian cancer cell lines [1]. Kulolide-1 shows IC50 values of 0.7 μg/mL (≈ 1.1 μM) against L-1210 leukemia cells and 2.1 μg/mL (≈ 3.3 μM) against P388 murine leukemia cells [1]. Yanucamide A, in contrast, displays only weak cytotoxicity against MCF7 breast cancer and HT-29 colon cancer cells [2], indicating that the two compounds, despite sharing the DHOYA motif, operate with differing potency and cell-type selectivity.

Anticancer screening Selectivity index Cyanobacterial metabolites

Cytotoxicity Breadth: Yanucamide A vs. DHOYA-Containing Superfamily Members

Within the broader DHOYA-containing cyclic depsipeptide superfamily, cytotoxicity spans a range exceeding three orders of magnitude, underscoring that class membership alone does not predict biological potency [1]. Yanucamide A occupies an intermediate position in this activity spectrum: it exhibits weak cytotoxicity against MCF7 breast cancer and HT-29 colon cancer cells [2], which is less potent than kulolide-1 (L-1210 IC50 = 0.7 μg/mL; P388 IC50 = 2.1 μg/mL) [3] and substantially less potent than viequeamide A (H460 lung cancer IC50 = 60 ± 10 nM) [4], yet more toxic to brine shrimp than the weakly cytotoxic yanucamide B [2]. Comparative SAR analysis of the Dhoya-containing class has revealed that subtle modifications in amino acid composition and macrocycle architecture produce widely divergent cytotoxicity profiles [1].

Cytotoxicity Structure-activity relationship Marine depsipeptides

Research and Industrial Application Scenarios for Yanucamide A


Structure-Activity Relationship (SAR) Studies of DHOYA-Containing Cyclodepsipeptides

Yanucamide A serves as a critical comparator in SAR investigations of the DHOYA-containing depsipeptide superfamily. Its intermediate cytotoxicity profile (weak activity against MCF7 and HT-29 cells, yet potent brine shrimp toxicity at LD50 = 5 ppm) provides a benchmark for evaluating structural modifications that enhance or attenuate potency [1]. The definitive assignment of its absolute configuration as 3S,12S,17S,22S enables precise three-dimensional pharmacophore mapping when compared to analogs with known or revised stereochemistry [2].

Chemical Ecology and Cyanobacterial Secondary Metabolite Biosynthesis Research

The isolation of yanucamide A from a Lyngbya majuscula and Schizothrix assemblage directly supports the hypothesis that kulolides and related DHOYA-containing metabolites found in mollusks originate from cyanobacterial dietary sources [1]. This makes yanucamide A a valuable reference standard for studies investigating marine trophic transfer of bioactive secondary metabolites, microbial symbiosis, and the biosynthesis of nonribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) hybrid natural products [1].

Invertebrate Toxicity Screening and Ecotoxicology Assays

With a well-characterized LD50 of 5 ppm against Artemia salina (brine shrimp), yanucamide A is a validated positive control for invertebrate toxicity screening assays [1]. The documented >4-fold differential in toxicity compared to yanucamide B (LD50 > 20 ppm) further enables investigators to use this compound pair as a control system for validating assay sensitivity and discriminating subtle structure-dependent toxicity differences [1].

Total Synthesis Methodology Development and Stereochemical Validation

The first total synthesis of yanucamide A, accomplished via convergent amide and ester coupling of three key fragments, provides a validated synthetic route and reference spectral dataset for researchers developing new methodologies for cyclic depsipeptide synthesis [2]. The compound's corrected stereochemistry (revision at C-22 and assignment at C-3) establishes it as a benchmark for validating computational stereochemical prediction tools and for calibrating chiroptical spectroscopic methods in depsipeptide structural elucidation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Yanucamide A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.